Darunavir O-Beta-D-Glucuronide is a significant metabolite of darunavir, which is a protease inhibitor utilized in the treatment of human immunodeficiency virus (HIV) infection. Darunavir is particularly effective for managing HIV-1, especially in patients who have previously undergone antiretroviral therapy. The compound itself is formed through the glucuronidation process, which is a common metabolic pathway that enhances the solubility and excretion of drugs from the body.
Darunavir O-Beta-D-Glucuronide is classified as a glucuronide conjugate, resulting from the enzymatic addition of glucuronic acid to darunavir. This reaction is catalyzed by uridine 5′-diphosphoglucuronic acid and UDP-glucuronosyltransferase enzymes, commonly found in liver microsomes. This classification places it within the broader category of phase II metabolic products, which are crucial for drug detoxification and elimination .
The synthesis of Darunavir O-Beta-D-Glucuronide involves several key steps:
Darunavir O-Beta-D-Glucuronide has a complex molecular structure characterized by its glucuronic acid moiety attached to the darunavir molecule.
The structural representation includes functional groups typical of glucuronides, such as hydroxyl groups and ether linkages that contribute to its solubility and reactivity .
Darunavir O-Beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions:
Darunavir O-Beta-D-Glucuronide acts primarily as a metabolite rather than an active therapeutic agent. Its mechanism of action is closely linked to that of darunavir, which inhibits the HIV-1 protease enzyme:
Darunavir O-Beta-D-Glucuronide is expected to exhibit:
The compound demonstrates properties typical of glucuronides:
Darunavir O-Beta-D-Glucuronide has several applications in scientific research:
Darunavir O-beta-D-glucuronide is a phase II metabolite formed through the enzymatic conjugation of darunavir—a potent HIV-1 protease inhibitor—with glucuronic acid. This conjugation occurs specifically at a hydroxyl group (-OH) of darunavir via a β-glycosidic bond, resulting in a distinct molecular architecture. The compound's systematic IUPAC name is (2S,3S,4S,5R,6R)-6-[(2R,3S)-3-[[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl]oxycarbonylamino]-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenylbutan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid, reflecting its stereochemical complexity [1] [3] [6].
The molecular formula is C₃₃H₄₅N₃O₁₃S, with a molecular weight of 723.79 g/mol [1] [8]. Key structural features include:
Element | Count | Key Functional Groups |
---|---|---|
Carbon (C) | 33 | Bis-THF, phenyl, glucuronyl |
Hydrogen (H) | 45 | Hydroxyl, amine |
Nitrogen (N) | 3 | Sulfonamide, carbamate |
Oxygen (O) | 13 | Ether, carboxylic acid, alcohol |
Sulfur (S) | 1 | Sulfonamide |
The glucuronidation of darunavir significantly alters its physicochemical behavior:
Thermal Stability: Decomposes before melting, typical of glucuronide conjugates [1].
Table 2: Physicochemical Comparison: Darunavir vs. Its Glucuronide
Property | Darunavir | Darunavir O-beta-D-glucuronide |
---|---|---|
Molecular Formula | C₂₇H₃₇N₃O₇S | C₃₃H₄₅N₃O₁₃S |
Molecular Weight | 547.66 g/mol | 723.79 g/mol |
log P (Partition Coeff.) | 4.3 | 2.16 |
Water Solubility | Low | High |
Key Functional Groups | Hydroxyl, carbamate | Carboxylic acid, multiple hydroxyls |
Structural Differences
Metabolic Implications
Impact on Pharmacologically Relevant Properties
Protease Binding: Loss of direct inhibitory activity—the glucuronide cannot bind HIV protease due to steric obstruction by the glucuronyl group [1].
Table 3: Pharmacologically Relevant Comparisons
Parameter | Darunavir | Darunavir Glucuronide | Functional Consequence |
---|---|---|---|
Polar Surface Area | 150 Ų | 248 Ų | Reduced membrane permeability |
Plasma Protein Binding | 95% | <50% (estimated) | Higher free fraction |
HIV Protease Inhibition | IC₅₀ = 1–5 nM | Inactive | Loss of antiviral activity |
Metabolic Clearance | CYP3A-mediated | UGT-mediated | Biliary/Renal excretion |
Comprehensive Compound Listing
Compound Name | CAS Number | Molecular Formula |
---|---|---|
Darunavir | 206361-99-1 | C₂₇H₃₇N₃O₇S |
Darunavir O-beta-D-glucuronide | 1159613-27-0 | C₃₃H₄₅N₃O₁₃S |
Ritonavir O-β-D-glucuronide | 190649-36-6 | C₄₃H₅₆N₆O₁₁S₂ |
Uridine diphosphate glucuronic acid | 2616-64-0 | C₁₅H₂₂N₂O₁₈P₂ |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8